6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one
Overview
Description
6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a tetrahydropyrimidine ring with a thioxo group at the 2-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the desired compound. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The methyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties, particularly in the treatment of prostate cancer.
Mechanism of Action
The mechanism of action of 6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, in its role as an anti-cancer agent, it may inhibit key enzymes involved in cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one can be compared with other thioxotetrahydropyrimidine derivatives, such as:
2-thioxotetrahydropyrimidin-4(1H)-one: Lacks the methyl group at the 6-position.
6-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one: Has an ethyl group instead of a methyl group at the 6-position.
6-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one: Contains a phenyl group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-methyl-2-sulfanylidene-1,3-diazinan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-3-2-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXSOJQMAYEVMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC(=S)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392413 | |
Record name | SBB059861 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6300-93-2 | |
Record name | NSC44128 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SBB059861 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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